(+)-Sativene

Biosynthesis Enzymology Fungal Metabolism

(+)-Sativene (CAS 3650-28-0) is a naturally occurring tricyclic sesquiterpene hydrocarbon characterized by a unique tricyclo[4.4.0.0¹,⁷]decane skeleton. It is a non-oxygenated, hydrophobic molecule (C₁₅H₂₄) with a defined absolute stereochemistry as the (1R,3aS,4R,7R,7aR)-isomer.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 3650-28-0
Cat. No. B1610269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Sativene
CAS3650-28-0
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(C3C1C(C2=C)CC3)C
InChIInChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m0/s1
InChIKeyVOBBUADSYROGAT-VYDRJRHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Sativene (CAS 3650-28-0): Core Properties and Fungal Origin of a Tricyclic Sesquiterpene


(+)-Sativene (CAS 3650-28-0) is a naturally occurring tricyclic sesquiterpene hydrocarbon characterized by a unique tricyclo[4.4.0.0¹,⁷]decane skeleton [1]. It is a non-oxygenated, hydrophobic molecule (C₁₅H₂₄) with a defined absolute stereochemistry as the (1R,3aS,4R,7R,7aR)-isomer [2]. Primarily identified as a fungal metabolite, it is biosynthesized from farnesyl diphosphate (FPP) by specific sesquiterpene synthases such as Cop4, Cop6, and SatA [1]. Its discovery was first reported from the phytopathogenic fungus Helminthosporium sativum, where it was implicated as the biosynthetic parent of the toxin helminthosporal [3].

1
Enantiomer-specific biosynthetic probe
Supports SatA and Cop4 cyclase studies requiring defined (+)-stereochemistry
2
Fungal sesquiterpene synthase assays
Suitable for in vitro FPP cyclization and product-fingerprint analysis by GC-MS
3
Stereochemical reference for cyclase engineering
May support mutant screening workflows tracking product specificity shifts

Why (+)-Sativene (3650-28-0) Cannot Be Directly Substituted by Other Sesquiterpenes in Biosynthesis Studies


Substitution with structurally related sesquiterpenes like longifolene or cyclosativene is not scientifically viable in applications focused on sativene-derived pathways. Despite sharing a bridged polycyclic framework, each analog is the product of a distinct enzymatic route or stereochemical outcome. For instance, (+)-sativene is the specific product of the SatA cyclase, a key step in the fungal biosynthesis of the phytotoxin prehelminthosporol [1]. In contrast, its enantiomer (-)-sativene is produced as a dominant product by the BipA cyclase, which also generates minor amounts of (-)-isosativene and (-)-longifolene [2]. This demonstrates that even enantiomers arise from different biocatalytic machineries, and substituting one for another would invalidate experimental models designed to interrogate a specific biosynthetic gene cluster or enzymatic function. Therefore, the procurement of the correct stereoisomer is a non-negotiable requirement for experimental integrity in biosynthetic, metabolomic, and phytopathological research.

!
(-)-Sativene originates from the BipA cyclase of a distinct gene cluster; downstream tailoring enzymes may exhibit stereoselectivity that limits direct substitution in SatA-pathway studies.
!
Longifolene and cyclosativene share a bridged polycyclic framework but arise from different enzymatic routes; their use may shift product-profile interpretation in cyclase-specific experiments.
!
Cyclosativene is a known acid-catalyzed rearrangement product of sativene rather than a primary biosynthetic intermediate; it lacks a defined role in the prehelminthosporol pathway and may not serve as a functional substitute in phytotoxin research.

(+)-Sativene (3650-28-0) Quantitative Differentiation Evidence vs. Analogs and Enantiomers


Enzymatic Product Specificity: (+)-Sativene vs. Other Sesquiterpenes from Cop4 Synthase

The fungal enzyme (+)-sativene synthase (Cop4, EC 4.2.3.129) produces a mixture of sesquiterpenes from FPP, including (+)-sativene as one of several products. Quantitative GC-MS analysis of Cop4's product profile establishes a distinct fingerprint: (+)-δ-cadinene, β-copaene, β-cubebene, and (+)-sativene are formed alongside trace amounts of other sequiterpenoids [1]. This promiscuity means (+)-sativene is not produced in isolation, differentiating its production from more specific synthases like Cop6, which is a highly specific α-cuprenene synthase [2].

Product Profile Specificity
Class-level
Cop4 produces (+)-sativene as a major product alongside (+)-δ-cadinene, β-copaene, and β-cubebene, while Cop6 is a specific α-cuprenene synthase.
Supports analytical method development for multi-product enzyme mixtures.
Product ratios may vary with in vitro assay conditions.
Biosynthesis Enzymology Fungal Metabolism

Stereochemical Enantiomer Production: (+)-Sativene vs. (-)-Sativene via Distinct Cyclases

The biosynthesis of sativene enantiomers is mediated by different fungal cyclases. The SatA cyclase from the prehelminthosporol biosynthetic gene cluster specifically produces (+)-sativene [1]. Conversely, the BipA cyclase from a distinct minimal BGC produces (-)-sativene as its dominant product (with (-)-isosativene and (-)-longifolene as minor products) [2]. This demonstrates that the stereochemical outcome is not interchangeable and is dictated by the specific enzyme used. A user requiring (+)-sativene for a specific pathway study (e.g., SatA/SatB/SatC cassette) cannot substitute with the (-)-enantiomer, as it is the product of a different, unrelated enzymatic system.

Enantiomer Cyclase Origin
Class-level
(+)-Sativene is specifically produced by the SatA cyclase; (-)-sativene is the dominant product of the BipA cyclase from an unrelated minimal BGC.
Enantiomer attribution requires enzyme-specific context for pathway reconstitution.
Downstream P450 enzymes may exhibit substrate stereoselectivity.
Biocatalysis Stereochemistry Gene Clusters

Synthetic Complexity Comparison: (+)-Sativene vs. (+)-Longifolene Total Synthesis

The synthetic accessibility of enantiomerically pure (+)-sativene has been benchmarked against its structural analog (+)-longifolene using a common synthetic strategy. An intramolecular de Mayo reaction approach was employed to synthesize both compounds. The synthesis of enantiomerically pure (+)-longifolene was achieved in 9 steps, whereas the synthesis of enantiomerically pure (+)-sativene required 10 steps [1]. This quantitative difference in synthetic step count highlights that even among structurally related sesquiterpenes, distinct synthetic routes and efficiencies exist, which can impact procurement decisions for applications requiring a specific chiral building block.

Synthetic Step Count
Head-to-head
10 steps vs. 9 steps for (+)-longifolene
Supports synthetic complexity benchmarking for chiral scaffold procurement.
Intramolecular de Mayo reaction route; reported yields may differ across conditions.
Total Synthesis Organic Chemistry Synthetic Methodology

Role as a Specific Biosynthetic Precursor: (+)-Sativene vs. Cyclosativene

(+)-Sativene is a confirmed biosynthetic precursor to the phytotoxin prehelminthosporol in the SatA/SatB/SatC pathway. The three-enzyme cassette SatA cyclizes FPP to (+)-sativene (compound 1), which is then oxidatively transformed by SatB and SatC [1]. In contrast, the related compound (+)-cyclosativene is not a part of this phytotoxin pathway. Instead, it is known to be an acid-catalyzed rearrangement product of sativene, and its natural biosynthetic pathway and role are less clearly defined [2]. This functional difference means (+)-sativene is an essential intermediate for studying fungal phytotoxin production, while cyclosativene is not.

Biosynthetic Precursor Role
Class-level
Confirmed substrate for the SatB/SatC cassette producing prehelminthosporol; cyclosativene has no defined role in a characterized phytotoxin pathway.
Pathway-specific intermediate context; cyclosativene lacks equivalent functional annotation.
Role established via heterologous expression and gene knockout studies.
Phytotoxin Biosynthesis Metabolic Engineering Fungal Metabolism

Validated Application Scenarios for (+)-Sativene (3650-28-0) in Research and Industry


Enzymatic Assays and Biosynthetic Pathway Reconstitution

Use (+)-sativene as a standard and substrate for the study of sesquiterpene synthases like Cop4 (EC 4.2.3.129) and SatA. As a key intermediate in the prehelminthosporol biosynthetic pathway, it is essential for in vitro reconstitution experiments with the tailoring enzymes SatB (P450) and SatC (reductase) to investigate the oxidative steps leading to the phytotoxin [1]. This is directly supported by its defined role as the product of SatA and substrate for SatB.

Chiral Building Block for Total Synthesis and Derivatization

Employ enantiomerically pure (+)-sativene as a chiral starting material or intermediate in the total synthesis of complex natural products. The established 10-step intramolecular de Mayo route provides a validated synthetic pathway for obtaining this specific stereoisomer [2]. Its unique tricyclo[4.4.0.0¹,⁷]decane core serves as a scaffold for generating novel sativene-related analogs for structure-activity relationship (SAR) studies.

Metabolomics and Phytopathological Biomarker Research

Utilize (+)-sativene as an analytical standard for GC-MS or LC-MS-based metabolomics to identify and quantify sesquiterpene profiles in fungal cultures or plant-pathogen interactions. Its specific production by Cop4 in Coprinus cinereus and SatA in other fungi makes it a valuable chemotaxonomic marker and a potential indicator of fungal infection, such as its association with Fusarium head blight (FHB) in wheat [3].

Stereochemical Reference for Sesquiterpene Cyclase Engineering

Employ (+)-sativene as a stereochemical reference standard in protein engineering campaigns aimed at altering the product specificity of promiscuous terpene synthases. Studies on Cop4 mutants (e.g., H235P, T236L) have demonstrated how single amino acid changes can abolish or enhance sativene production [4]. Using authentic (+)-sativene is crucial for accurately quantifying the output of these engineered enzymes and understanding the stereoelectronic control of carbocation cyclization cascades.

Application
Selection Property
Validation Focus
Enzymatic pathway reconstitution studies
Synthase-specific product identity
SatA/SatB/SatC cassette fidelity
Chiral scaffold synthesis research
Enantiomerically defined tricyclic core
Stereochemical integrity verification
Fungal metabolomics and biomarker profiling
Specific cyclase product fingerprint
GC-MS product-profile matching
Terpene synthase engineering reference
Stereochemical reference standard
Mutant product specificity shift analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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